4-Chloro-2,6-dimethyl-5-(propan-2-yl)pyrimidine
Description
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-chloro-2,6-dimethyl-5-propan-2-ylpyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-5(2)8-6(3)11-7(4)12-9(8)10/h5H,1-4H3 |
InChI Key |
LRFXJOGCRKWSDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)C(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Scheme
The synthesis typically begins with:
These react in the presence of potassium hydroxide in methanol under reflux conditions to form 4-hydroxy-2,6-dimethylpyrimidine as an intermediate. This intermediate is then converted to the target 4-chloro-2,6-dimethylpyrimidine by chlorination using phosphorus oxychloride (POCl₃) and triethylamine as a base.
Detailed Synthetic Steps
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Methyl acetoacetate (211 g), potassium hydroxide (138 g), methanol (2 L), reflux | Methyl acetoacetate and KOH are stirred and heated; then acetamidine hydrochloride (266 g) is added dropwise with continued reflux overnight. | Formation of 4-hydroxy-2,6-dimethylpyrimidine crude product |
| 2 | Filtration, washing with ethyl acetate (3 × 500 mL), drying under vacuum | Purification of 4-hydroxy-2,6-dimethylpyrimidine | White cotton-like solid, 181 g obtained |
| 3 | Addition of 4-hydroxy-2,6-dimethylpyrimidine (181 g) to phosphorus oxychloride (500 mL, added in batches) with triethylamine (147 g) | Chlorination under reflux overnight, generating white fumes | Conversion to 4-chloro-2,6-dimethylpyrimidine |
| 4 | Quenching in ice-water mixture (10 L), pH adjustment to 8-9 with KOH, extraction with ethyl acetate (1 L), washing with saturated brine (200 mL), drying with anhydrous sodium sulfate | Work-up and purification | Crude 4-chloro-2,6-dimethylpyrimidine |
| 5 | Silica gel column chromatography, vacuum distillation at low temperature | Final purification | 105 g of pure 4-chloro-2,6-dimethylpyrimidine obtained |
Reaction Equations
- Formation of 4-hydroxy-2,6-dimethylpyrimidine:
$$
\text{Methyl acetoacetate} + \text{Acetamidine hydrochloride} \xrightarrow[\text{KOH, MeOH, reflux}]{} \text{4-hydroxy-2,6-dimethylpyrimidine}
$$
- Chlorination to 4-chloro-2,6-dimethylpyrimidine:
$$
\text{4-hydroxy-2,6-dimethylpyrimidine} + \text{POCl}3 + \text{Et}3\text{N} \xrightarrow[\text{reflux}]{} \text{4-chloro-2,6-dimethylpyrimidine}
$$
While the above method details the preparation of 4-chloro-2,6-dimethylpyrimidine, introduction of the 5-(propan-2-yl) substituent requires modification at the starting material or intermediate stage. The isopropyl group at position 5 can be introduced by:
- Using a substituted β-ketoester or acetoacetate derivative bearing the isopropyl group at the appropriate position.
- Alternatively, post-synthetic alkylation at position 5 under controlled conditions.
However, literature and patents specifically detailing this substitution are limited. The general synthetic strategy remains:
- Formation of the pyrimidine ring with the desired substituents via condensation of appropriately substituted precursors.
- Subsequent chlorination at position 4 using phosphorus oxychloride and triethylamine.
Purification and Yield Considerations
- The purification of the intermediate 4-hydroxy-2,6-dimethylpyrimidine is efficiently done by repeated washing with ethyl acetate.
- The final product is purified by silica gel chromatography and vacuum distillation at low temperature to avoid decomposition or loss of volatile product.
- The overall yield for 4-chloro-2,6-dimethylpyrimidine is approximately 58% based on starting methyl acetoacetate (181 g intermediate to 105 g final product).
- Maintaining reaction temperature below 10 °C during quenching and pH adjustment is critical for product stability.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Methyl acetoacetate, Acetamidine hydrochloride |
| Base | Potassium hydroxide |
| Solvent | Methanol for ring formation, Phosphorus oxychloride for chlorination |
| Chlorination base | Triethylamine |
| Reaction temperatures | Reflux for ring formation and chlorination; <10 °C during quench |
| Purification solvents | Ethyl acetate, saturated brine |
| Drying agent | Anhydrous sodium sulfate |
| Yield (final product) | ~58% |
| Physical state | White solid |
Research Findings and Notes
- The method is scalable and uses inexpensive raw materials, making it industrially viable.
- The reaction proceeds via a ShiShimonoseki ring formation mechanism during the pyrimidine ring synthesis.
- The chlorination step produces white fumes (HCl), requiring proper ventilation.
- The product is volatile; hence, low-temperature vacuum distillation is essential to preserve yield.
- pH control during work-up is crucial to prevent hydrolysis or degradation.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dimethyl-5-(propan-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-2,6-dimethyl-5-(propan-2-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrimidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethyl-5-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of 4-Chloro-2,6-dimethyl-5-(propan-2-yl)pyrimidine with key analogs:
Table 2: Physicochemical Properties
Key Structural and Functional Insights
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : The 4-chloro group enhances electrophilicity, facilitating interactions with biological targets. Replacing chlorine with fluorine (e.g., 5-F in CAS 56076-20-1) may improve metabolic stability but reduce reactivity .
- Steric Effects : Bulky substituents like the 5-isopropyl group in the title compound may limit binding to certain enzymes but enhance selectivity.
- Sulfur vs. Oxygen Substituents : Methylsulfanyl groups (e.g., 2/6-SCH₃ in analogs) increase anti-tubercular potency compared to methyl or methoxy groups, likely due to improved membrane permeability .
Impact on Physicochemical Properties: Solubility: Amino or hydroxyl groups (e.g., 4-Chloro-2,6-diaminopyrimidine) enhance water solubility, whereas hydrophobic groups (e.g., isopropyl) reduce it . Thermal Stability: Higher melting points in diamino derivatives (199–202°C) correlate with stronger hydrogen-bonding networks .
Biological Activity
4-Chloro-2,6-dimethyl-5-(propan-2-yl)pyrimidine is a heterocyclic organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structure, featuring a pyrimidine ring with chlorine and methyl substituents, contributes to its potential therapeutic applications, including anticancer and antiviral properties.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes:
- A pyrimidine ring (a six-membered ring containing nitrogen atoms).
- A chlorine atom at the 4-position.
- Methyl groups at the 2 and 6 positions.
- A propan-2-yl group at the 5 position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate access and catalytic activity. This mechanism is crucial in its anticancer properties, where it inhibits pathways essential for tumor growth.
- Receptor Modulation : It can modulate receptor activity, potentially acting as an agonist or antagonist depending on the target receptor. This modulation can lead to altered cellular responses that are beneficial in therapeutic contexts.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance:
- Cell Proliferation Inhibition : Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For example, one study reported an IC50 value of against MDA-MB-231 triple-negative breast cancer cells, demonstrating a selective toxicity profile over non-cancerous cells .
- Mechanism of Action : The anticancer effects are linked to apoptosis induction and inhibition of cell proliferation via specific molecular interactions.
Antiviral Properties
The compound has also shown promising antiviral activity:
- Influenza Virus Inhibition : Certain derivatives have demonstrated efficacy against both Oseltamivir-sensitive and resistant strains of the influenza virus. The mechanism involves direct effects on viral replication pathways .
Agrochemical Applications
In agrochemistry, this compound serves as an intermediate in synthesizing herbicides and fungicides. Its ability to inhibit specific enzymes in plants makes it valuable for developing crop protection agents.
Case Studies
- Anticancer Efficacy : A study involving the administration of a derivative in a mouse model resulted in a more than two-log reduction in viral load following treatment for three days. This indicates not only direct antiviral effects but also potential for broader therapeutic applications against cancer .
- Safety Profile : In toxicity studies conducted on Kunming mice, no acute toxicity was observed at doses up to , suggesting a favorable safety profile for further development .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-2-(methylthio)pyrimidine | Contains a methylthio group | Exhibits different reactivity due to sulfur presence |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Two chlorine atoms | Increased reactivity and potential biological activity |
| Ethyl 4-chloro-pyrimidine-5-carboxylate | Carboxylic acid group | Alters solubility properties |
| 4-Chloro-5-methylpyrimidine | Methyl group instead of propan-2-yl | Varies in biological activity due to structural changes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
